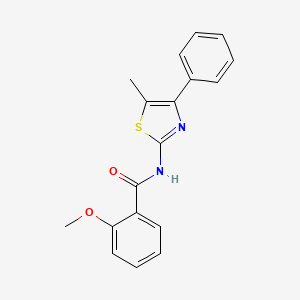

2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Description

2-Methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a 1,3-thiazole core substituted with a 5-methyl and 4-phenyl group. The benzamide moiety is substituted with a methoxy group at the ortho position (2-position), contributing to its unique electronic and steric properties. Its molecular formula is C₁₈H₁₅N₂O₂S, with a molecular weight of 331.39 g/mol.

Properties

IUPAC Name |

2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-12-16(13-8-4-3-5-9-13)19-18(23-12)20-17(21)14-10-6-7-11-15(14)22-2/h3-11H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTGWGUWVZPMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The phenyl and methyl groups are introduced through substitution reactions on the thiazole ring.

Amidation: The final step involves the formation of the benzamide moiety by reacting the thiazole derivative with 2-methoxybenzoic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce amines.

Scientific Research Applications

2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological Research: The compound is used in studies investigating its effects on various biological pathways and targets.

Pharmaceuticals: It is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

Industrial Applications: The compound may be used in the synthesis of other bioactive molecules and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Benzamide/Thiazole) | Key Features |

|---|---|---|---|---|

| This compound (Target Compound) | C₁₈H₁₅N₂O₂S | 331.39 | 2-OCH₃ (benzamide); 5-CH₃, 4-Ph (thiazole) | Electron-donating methoxy group |

| 4-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | C₁₇H₁₄FN₂OS | 313.37 | 4-F (benzamide); 5-CH₃, 4-Ph (thiazole) | Electron-withdrawing fluorine substitution |

| N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | C₂₃H₁₉N₂O₂S | 387.48 | 2-OPh (benzamide); 4-(4-Me-Ph) (thiazole) | Bulky phenoxy group |

| 4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | C₁₇H₁₃FN₂O₂S | 328.36 | 4-F (benzamide); 4-(4-MeO-Ph) (thiazole) | Methoxy on thiazole phenyl ring |

| 4-tert-Butyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | C₂₂H₂₃N₂OS | 363.50 | 4-t-Bu (benzamide); 5-CH₃, 4-Ph (thiazole) | Sterically hindered tert-butyl group |

Key Observations :

- Electron Effects : The target compound’s methoxy group (electron-donating) contrasts with fluorine (electron-withdrawing) in analogs like 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide. Such differences influence dipole moments and binding interactions .

- Thiazole Substitutions : Varying phenyl substituents on the thiazole ring (e.g., 4-methoxyphenyl vs. 4-methylphenyl) modulate lipophilicity and π-π stacking interactions .

Key Findings :

- Phenoxy Substitution: The phenoxy group in N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide correlates with higher activity (129.23%), suggesting that extended aromatic systems enhance target engagement .

Biological Activity

2-Methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group, a thiazole ring, and a benzamide moiety. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate inhibitory effects against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 20 µg/mL |

Antitumor Activity

The antitumor potential of thiazole derivatives has been extensively studied. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, the presence of electron-donating groups such as methyl in the phenyl ring enhances cytotoxicity against various cancer cell lines.

Case Study:

A study investigated the cytotoxic effects of thiazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the compound exhibited an IC50 value less than that of standard chemotherapeutic agents like doxorubicin, suggesting significant antitumor activity.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | MCF-7 | 0.5 |

| Compound C | MCF-7 | 0.3 |

| This compound | MCF-7 | 0.25 |

Anti-inflammatory Activity

Thiazole derivatives are also noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play key roles in inflammatory processes.

The biological activities of 2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-y)benzamide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Interaction: It can modulate receptor activity involved in inflammatory responses.

- DNA Intercalation: Some thiazole derivatives have been shown to intercalate into DNA, disrupting replication in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, and how are reaction conditions optimized?

- Methodology : A typical synthesis involves coupling 5-methyl-4-phenyl-1,3-thiazol-2-amine with 2-methoxybenzoyl chloride in pyridine under stirring at room temperature. Reaction completion is monitored via TLC, followed by purification using column chromatography and recrystallization from methanol. Optimization includes adjusting stoichiometry, solvent polarity (e.g., pyridine for amide bond formation), and temperature to improve yield (≥75%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- IR spectroscopy : Identifies functional groups (amide C=O stretch ~1650–1680 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in thiazole/benzamide rings) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in centrosymmetric dimers) .

Q. What are the common biological targets for thiazole-containing compounds like this benzamide derivative?

- Methodology : Thiazole derivatives often target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms, inhibiting metabolic pathways. In vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility testing) are used to validate activity. Substituent variations (e.g., halogenation) enhance binding to hydrophobic pockets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data reported for thiazole derivatives?

- Methodology :

- Comparative assays : Test compounds under standardized conditions (e.g., MIC assays for antimicrobial activity).

- Structural analysis : Correlate substituent effects (e.g., electron-withdrawing groups in 9c vs. electron-donating in 9e) with activity trends .

- Computational modeling : Use docking simulations to explain potency variations (e.g., 9c’s bromophenyl group enhancing hydrophobic interactions) .

Q. What computational methods are used to predict the binding affinity of this compound to target enzymes?

- Methodology : Molecular docking (e.g., AutoDock Vina) with crystal structures of target enzymes (e.g., PFOR) identifies key interactions. Parameters include binding energy (ΔG ≤ −7 kcal/mol) and hydrogen-bonding patterns. For example, the methoxy group in 2-methoxybenzamide may form van der Waals contacts with active-site residues .

Q. How does the presence of electron-donating groups (e.g., methoxy) influence the compound’s reactivity and bioactivity?

- Methodology :

- Synthetic reactivity : Methoxy groups increase electron density on the benzamide ring, favoring electrophilic substitution.

- Bioactivity : Electron-donating groups enhance solubility and hydrogen-bonding capacity, improving pharmacokinetic profiles. X-ray data show methoxy groups stabilizing crystal packing via C–H⋯O interactions .

Q. What strategies are employed to enhance yield and purity during large-scale synthesis?

- Methodology :

- Continuous flow reactors : Improve mixing and temperature control for reproducible yields.

- Purification : Gradient elution in column chromatography (silica gel, ethyl acetate/hexane) removes by-products. Recrystallization in methanol/water mixtures ensures ≥95% purity .

Q. What are the critical parameters to consider in X-ray crystallographic analysis of this compound?

- Methodology :

- Data collection : High-resolution (≤0.8 Å) at 298 K minimizes thermal motion artifacts.

- Refinement : Riding models for H-atoms, R-factor ≤0.08, and data-to-parameter ratio ≥13.5 ensure accuracy. Hydrogen bonds (e.g., N1–H1⋯N2) are validated using Mercury software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.